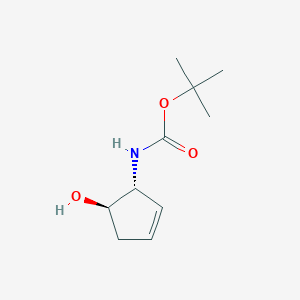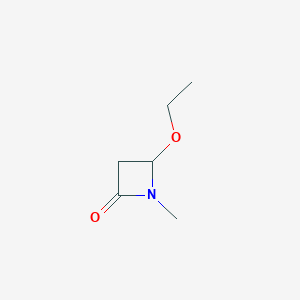
1-Methyl-4-ethoxy-2-azetidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-ethoxy-2-azetidinone, also known as MEA, is a cyclic amide compound that has gained attention in scientific research due to its unique properties. MEA is a colorless and odorless powder that is soluble in water and organic solvents. It is a versatile compound that has been used in various fields such as pharmaceuticals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone is not fully understood, but it is believed to act as a nucleophile in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has a high electron density due to the presence of the nitrogen atom in the azetidinone ring, making it a good nucleophile for reactions that involve electrophiles.
Effets Biochimiques Et Physiologiques
1-Methyl-4-ethoxy-2-azetidinone has been shown to have low toxicity and is well-tolerated in laboratory animals. It has been found to have antitumor activity in vitro and in vivo, suggesting its potential as a chemotherapeutic agent. 1-Methyl-4-ethoxy-2-azetidinone has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its low toxicity and high solubility make it easy to handle in the laboratory. However, 1-Methyl-4-ethoxy-2-azetidinone is not commercially available, and its synthesis requires specialized equipment and expertise. 1-Methyl-4-ethoxy-2-azetidinone is also sensitive to air and moisture, making it challenging to store and handle.
Orientations Futures
1-Methyl-4-ethoxy-2-azetidinone has many potential applications in scientific research, and future studies should focus on exploring its full potential. Some possible future directions include:
1. Developing new synthetic routes for 1-Methyl-4-ethoxy-2-azetidinone to improve its efficiency and reduce its cost.
2. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a catalyst for new organic reactions.
3. Studying the mechanism of action of 1-Methyl-4-ethoxy-2-azetidinone to better understand its properties and potential applications.
4. Exploring the potential of 1-Methyl-4-ethoxy-2-azetidinone as a chemotherapeutic agent for the treatment of cancer.
5. Investigating the potential of 1-Methyl-4-ethoxy-2-azetidinone as a treatment for pain and inflammation.
Conclusion:
1-Methyl-4-ethoxy-2-azetidinone is a versatile compound that has many potential applications in scientific research. Its unique properties make it a useful building block in pharmaceutical synthesis and a potential catalyst in organic reactions. 1-Methyl-4-ethoxy-2-azetidinone has low toxicity and has been shown to have antitumor, anti-inflammatory, and analgesic effects. However, its synthesis requires specialized equipment and expertise, and it is sensitive to air and moisture. Future studies should focus on exploring the full potential of 1-Methyl-4-ethoxy-2-azetidinone in scientific research.
Applications De Recherche Scientifique
1-Methyl-4-ethoxy-2-azetidinone has been extensively studied for its potential use as a chiral building block in pharmaceutical synthesis. It has been found to be a useful intermediate in the synthesis of various drugs such as antihypertensive agents, anti-inflammatory agents, and antiviral agents. 1-Methyl-4-ethoxy-2-azetidinone has also been used as a catalyst in organic reactions such as Michael addition, aldol reaction, and Diels-Alder reaction.
Propriétés
Numéro CAS |
178818-51-4 |
|---|---|
Nom du produit |
1-Methyl-4-ethoxy-2-azetidinone |
Formule moléculaire |
C6H11NO2 |
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
4-ethoxy-1-methylazetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6-4-5(8)7(6)2/h6H,3-4H2,1-2H3 |
Clé InChI |
STCPPOPFMLZUKE-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)N1C |
SMILES canonique |
CCOC1CC(=O)N1C |
Synonymes |
2-Azetidinone,4-ethoxy-1-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

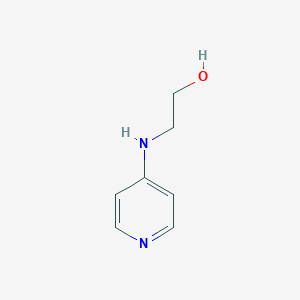
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
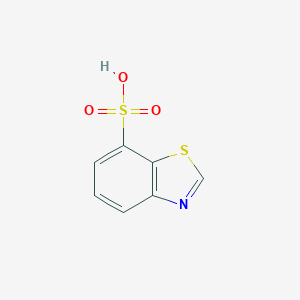

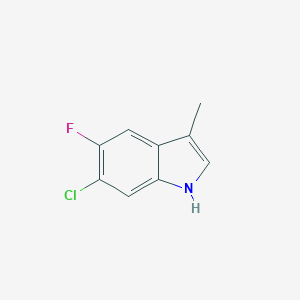

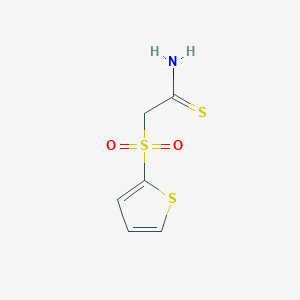
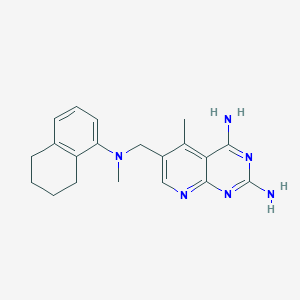
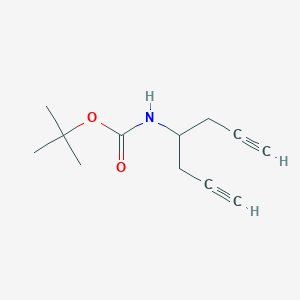
![Imidazo[1,2-b]pyridazin-3-amine](/img/structure/B62415.png)
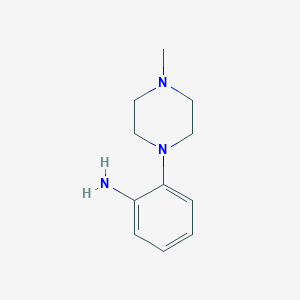
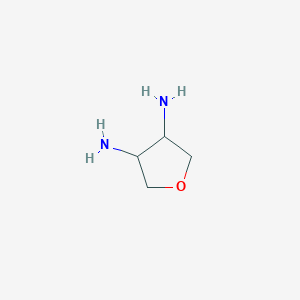
![Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B62424.png)
